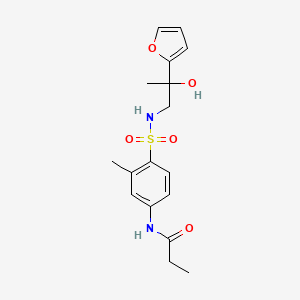

![molecular formula C16H15NOS2 B2553312 N-(1-(苯并[b]噻吩-3-基)丙-2-基)噻吩-2-甲酰胺 CAS No. 2034617-35-9](/img/structure/B2553312.png)

N-(1-(苯并[b]噻吩-3-基)丙-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

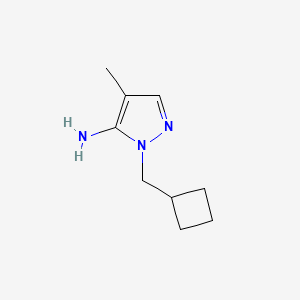

The compound "N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide" is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions of precursor compounds such as 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various organic reagents . Another method includes the reaction of thiophene-2-carbonyl chloride with amines, as seen in the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide . These methods typically employ spectroscopic techniques like IR, 1H NMR, and MS for structural confirmation .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of thiophene derivatives, providing detailed geometrical parameters . The molecular structure can also be analyzed using DFT calculations to predict the optimized geometry and identify electrophilic and nucleophilic sites . NBO analysis further aids in understanding the bonding and charge transfer interactions within these molecules .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including diazotisation and coupling with aromatic and heterocyclic amines, followed by air oxidation in the presence of cupric acetate to form triazoles . The reactivity of these compounds is influenced by their electronic structure, which can be studied through DFT and NBO analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the crystal structure can influence the formation of supramolecular aggregates through hydrogen bonding and π-π interactions . The presence of substituents on the thiophene ring can lead to different modes of aggregation and impact the compound's solubility, melting point, and stability . The acute toxicity of these compounds is typically assessed by determining their LD50 values .

科学研究应用

晶体结构分析

研究表明了与N-(1-(苯并[b]噻吩-3-基)丙-2-基)噻吩-2-甲酰胺相关的化合物在晶体学中的结构意义。例如,分析了相关化合物N-[2,6-双(丙-2-基)苯基]碳硫酰胺的晶体结构,揭示了分子通过氢键组装成螺旋链。对分子排列的这种见解可以为新材料和药物的设计提供信息 (Omondi & Levendis, 2012)。

杂环合成

具有类似于N-(1-(苯并[b]噻吩-3-基)丙-2-基)噻吩-2-甲酰胺的结构的化合物在多种杂环化合物的合成中作为关键中间体。例如,合成了噻吩基腙乙酸酯用于进一步的反应性研究,从而产生了吡唑、异恶唑和其他衍生物。这些发现为开发具有潜在药用价值的新化合物开辟了途径 (Mohareb et al., 2004)。

药物研究

对类似化合物的研究表明在药物应用中具有巨大的潜力。例如,由相关前体合成的新的噻吩衍生物被测试其抗心律失常、血清素拮抗和抗焦虑活性,表现出高活性。此类研究突出了该化学类别中化合物的治疗潜力 (Amr et al., 2010)。

催化和材料科学

结构上与N-(1-(苯并[b]噻吩-3-基)丙-2-基)噻吩-2-甲酰胺相关的化合物已被探索用于催化和材料科学。例如,在功能上与目标化合物相关的苯-1,3,5-三甲酰胺被用于构建共价有机骨架,展示了它们在非均相催化中的作用 (Li et al., 2019)。

合成与表征

进一步的研究集中在噻吩-2-甲酰胺衍生物的合成和表征上,用于抗菌评价,证明了该类化合物的化学多功能性和潜在的生物活性。此类研究有助于持续探索新药和新材料 (Talupur et al., 2021)。

未来方向

属性

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS2/c1-11(17-16(18)15-7-4-8-19-15)9-12-10-20-14-6-3-2-5-13(12)14/h2-8,10-11H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTJCNQBWVECNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

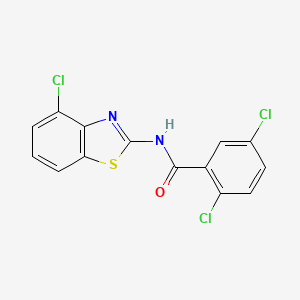

![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)

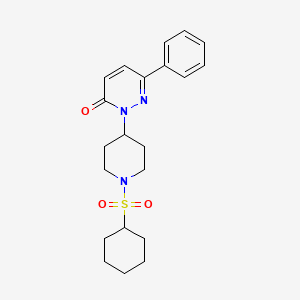

![N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553242.png)

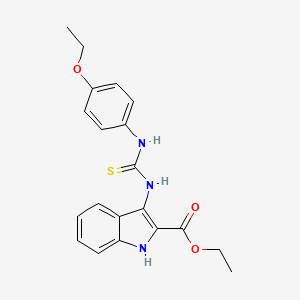

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)

![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)

![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)